molecular formula C17H16F3N5O B8180649 SCD1 inhibitor-4

SCD1 inhibitor-4

Katalognummer B8180649
Molekulargewicht: 363.34 g/mol
InChI-Schlüssel: DUTKICDSXNUMBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SCD1 inhibitor-4 is a useful research compound. Its molecular formula is C17H16F3N5O and its molecular weight is 363.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality SCD1 inhibitor-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SCD1 inhibitor-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Obesity and Insulin Resistance : SCD1 inhibition protects against obesity and insulin resistance, but it may promote atherosclerosis, a condition not reversed by dietary oleate (Brown et al., 2008). Additionally, pharmacological inhibition of SCD1 improves insulin sensitivity in insulin-resistant rat models, suggesting its potential as a new drug for treating insulin resistance (Issandou et al., 2009).

  • Cancer Research : SCD1 inhibition alters fatty acid composition in breast cancer tissue, affecting the disease's overall survival and progression (Mohammadzadeh et al., 2014). Novel inhibitors like SSI-4 demonstrate potent anti-tumor activity with an excellent pharmacokinetic and toxicology profile for cancer therapy (von Roemeling et al., 2017).

  • Metabolic Syndrome and Dyslipidemia : SCD1 inhibitors are identified as novel targets for treating dyslipidemia, obesity, and other symptoms of metabolic syndrome (Liu, 2010).

  • Various Diseases : SCD1 inhibitors are being developed as new treatments for diseases like skin disorders, nonalcoholic steatohepatitis, hepatitis C virus, Alzheimer's disease, and cancer (Uto, 2016).

  • Drug Discovery and Development : SCD1 inhibitors are rapidly advancing as a novel therapeutic approach, with over 70 patent applications published and promising preclinical compounds emerging (Liu, 2009).

  • Inflammation : These inhibitors may suppress inflammatory diseases by converting proinflammatory saturated fatty acids into less active monounsaturated fatty acids (Brown & Rudel, 2010).

Eigenschaften

IUPAC Name

5-methyl-N-(1-methylpyrazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTKICDSXNUMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCD1 inhibitor-4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCD1 inhibitor-4
Reactant of Route 2
Reactant of Route 2
SCD1 inhibitor-4
Reactant of Route 3
SCD1 inhibitor-4
Reactant of Route 4
Reactant of Route 4
SCD1 inhibitor-4
Reactant of Route 5
Reactant of Route 5
SCD1 inhibitor-4
Reactant of Route 6
Reactant of Route 6
SCD1 inhibitor-4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.